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Compound of Interest

Compound Name: Revefenacin

Cat. No.: B8068745

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target binding profile of revefenacin, a long-
acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary
disease (COPD). A thorough understanding of a drug's selectivity is paramount in drug
development to anticipate potential side effects and ensure patient safety. This document
summarizes the available quantitative data on revefenacin's interactions with a wide range of
molecular targets, provides detailed experimental protocols for key assays, and visualizes
relevant pathways and workflows.

Off-Target Binding Affinity of Revefenacin

Revefenacin has been systematically screened against a broad panel of receptors, enzymes,
and ion channels to determine its selectivity. The following table summarizes the quantitative
data on the percentage of inhibition of control-specific binding at a concentration of 1 uM for
revefenacin (also referred to by its development code, TD-4208 or THRX-134853).
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Revefenacin % Inhibition

Target Family Specific Target @ 1M
Aminergic Receptors Histamine H1 75%
Histamine H2 14%

Histamine H3 52%

Adrenergic alA 18%

Adrenergic 02A 2%

Adrenergic 1 -1%

Adrenergic 32 11%

Dopamine D1 1%

Dopamine D2S 10%

Serotonin 5-HT1A 14%

Serotonin 5-HT2A 24%

Serotonin 5-HT3 -11%

Peptide Receptors Angiotensin Il AT1 14%
Bradykinin B2 1%

Cholecystokinin CCK1 11%

Endothelin ETA 11%

Neurokinin NK1 14%

Neurokinin NK2 12%

Neuropeptide Y Y1 -8%

Vasopressin Vl1a 10%

lon Channels Calcium Channel, L-type 1o%

(Verapamil site)

Potassium Channel, hERG

See Note 1
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Sodium Channel (site 2) 12%
Enzymes Phosphodiesterase 4 (PDE4) 15%
Cyclooxygenase-1 (COX-1) 15%
Cyclooxygenase-2 (COX-2) 19%

Note 1: In a separate study, the half-maximal inhibitory concentration (IC50) of revefenacin for
the hERG channel was determined to be 11.4 uM.

The primary active metabolite of revefenacin, THRX-195518, has also been evaluated and
found to be selective for muscarinic receptors, with no significant activity at other screened
receptors or enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the off-target

binding profile of revefenacin.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a

specific receptor.
Objective: To determine the binding affinity (Ki) of revefenacin for various off-target receptors.
General Protocol:
e Membrane Preparation:
o Cells stably or transiently expressing the receptor of interest are cultured and harvested.

o The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCI, 5 mM MgCI2, 5 mM
EDTA, with protease inhibitors).

o The homogenate is centrifuged to pellet the cell membranes.

o The membrane pellet is washed and resuspended in a suitable assay buffer.
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o Protein concentration is determined using a standard method like the BCA assay.
o Competitive Binding Assay:
o The assay is typically performed in a 96-well plate format.

o Each well contains the cell membrane preparation, a fixed concentration of a specific
radioligand for the target receptor, and varying concentrations of the unlabeled test
compound (revefenacin).

o Non-specific binding is determined in the presence of a high concentration of an unlabeled
ligand known to bind to the receptor.

[e]

The plates are incubated to allow the binding to reach equilibrium.
e Separation of Bound and Free Radioligand:

o The incubation is terminated by rapid vacuum filtration through glass fiber filters, which
trap the membranes with the bound radioligand.

o The filters are washed with ice-cold buffer to remove any unbound radioligand.
e Quantification and Data Analysis:
o The radioactivity retained on the filters is measured using a scintillation counter.

o The specific binding is calculated by subtracting the non-specific binding from the total
binding.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis of the competition
curve.

o The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff
equation: Ki = 1C50/ (1 + ([L}/Kd)), where [L] is the concentration of the radioligand and Kd
is its dissociation constant.

Functional Assays: Calcium Mobilization
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Functional assays are crucial to determine whether the binding of a compound to a receptor
results in a biological response (agonist or antagonist activity).

Objective: To assess the functional activity of revefenacin at Gg-coupled off-target receptors.

General Protocol:

e Cell Culture and Dye Loading:

o Cells expressing the Gqg-coupled receptor of interest are seeded in a 96-well plate.

o The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a
suitable buffer.

o The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to
calcium.

o Compound Addition and Signal Detection:

o

The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging
Plate Reader).

o

The test compound (revefenacin) is added to the wells at various concentrations.

[¢]

For antagonist activity assessment, the cells are pre-incubated with the test compound
before the addition of a known agonist for the receptor.

[¢]

Changes in intracellular calcium concentration are monitored in real-time by measuring the
fluorescence intensity.

e Data Analysis:

o The change in fluorescence is plotted against the concentration of the test compound.

o For agonists, the EC50 (effective concentration to produce 50% of the maximal response)
is determined.
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o For antagonists, the IC50 (concentration that inhibits 50% of the agonist-induced
response) is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of off-target
binding.
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 To cite this document: BenchChem. [Revefenacin's Off-Target Binding Profile: A Technical
Investigation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068745#investigation-of-revefenacin-s-off-target-
binding-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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